2-amino-N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]benzamide
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Overview
Description
2-amino-N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide group linked to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]benzamide typically involves the reaction of 2-aminobenzamide with 2,4,6-triaminotriazine under specific conditions. The process may include:
Nucleophilic substitution: The triazine ring is formed through a nucleophilic substitution reaction involving cyanuric chloride and an amine group.
Coupling reaction: The benzamide group is then coupled with the triazine ring using a suitable coupling agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-amino-N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-amino-N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-triaminotriazine: Shares the triazine ring structure but lacks the benzamide group.
2-aminobenzamide: Contains the benzamide group but lacks the triazine ring.
Hexamethylmelamine: A triazine derivative with antitumor properties.
Uniqueness
2-amino-N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]benzamide is unique due to its combined triazine and benzamide structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
CAS No. |
35107-23-4 |
---|---|
Molecular Formula |
C16H15N7O |
Molecular Weight |
321.34 g/mol |
IUPAC Name |
2-amino-N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C16H15N7O/c17-11-7-3-1-5-9(11)14(24)20-12-8-4-2-6-10(12)13-21-15(18)23-16(19)22-13/h1-8H,17H2,(H,20,24)(H4,18,19,21,22,23) |
InChI Key |
CLDUGXDZMWRXNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=N2)N)N)NC(=O)C3=CC=CC=C3N |
Origin of Product |
United States |
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